molecular formula C7H6BrN3 B566783 2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1260678-93-0

2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B566783
CAS No.: 1260678-93-0
M. Wt: 212.05
InChI Key: XSNPZBHCNPBGJJ-UHFFFAOYSA-N
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Description

2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine: is a heterocyclic compound that contains a bromine atom and a methyl group attached to a triazolo-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine

Biological Activity

2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The presence of bromine and methyl substituents significantly influences its chemical reactivity and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₆H₄BrN₃
  • Molecular Weight : 198.02 g/mol
  • CAS Number : 1260678-93-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that this compound may act as an enzyme inhibitor by binding to active sites of various enzymes. Additionally, it may influence cellular pathways involved in inflammation and cell proliferation.

Enzyme Inhibition

Research indicates that derivatives of triazolo compounds can inhibit various enzymes associated with disease pathways. For instance, studies have shown that similar compounds can inhibit AXL receptor tyrosine kinase function, which is implicated in cancer progression and metastasis .

Biological Activity and Therapeutic Applications

Recent investigations into the antiproliferative effects of triazolo derivatives have highlighted their potential in cancer therapy. For example:

  • Antiproliferative Activity : The compound was evaluated against several cancer cell lines, including breast, colon, and lung cancers. The results indicated promising antiproliferative activity, suggesting that it could be developed further for therapeutic applications .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntiproliferative ActivityMechanism of Action
This compoundModerate against multiple cancer cell linesEnzyme inhibition (AXL kinase)
3-Methyl-[1,2,4]triazolo[3,4-b]quinazolineHigh against breast cancer cellsUnknown
5-Methyl-[1,2,4]triazolo[3,4-b]pyridineLow against lung cancer cellsUnknown

Study on Antiproliferative Effects

A significant study evaluated the antiproliferative activity of various triazolo derivatives against human cancer cell lines. The findings revealed that this compound exhibited moderate activity with an IC₅₀ value indicating effective inhibition at specific concentrations .

Structure-Activity Relationship (SAR)

A recent investigation into the structure-activity relationship (SAR) of triazolo compounds indicated that modifications to the triazolo ring could enhance biological activity. The study suggested that compounds with specific substitutions could improve potency against targets such as Cryptosporidium parvum, showing potential for broader applications in infectious diseases .

Properties

IUPAC Name

2-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-2-3-6-9-7(8)10-11(6)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNPZBHCNPBGJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=N2)Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856708
Record name 2-Bromo-6-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260678-93-0
Record name 2-Bromo-6-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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